molecular formula C10H9F3N4O B2881779 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 246163-29-1

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Cat. No.: B2881779
CAS No.: 246163-29-1
M. Wt: 258.204
InChI Key: DWLHFONLMSROEM-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide (C₁₀H₉F₃N₄O, MW 258.20, CAS 246163-29-1) is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole core, linked to an acetohydrazide moiety via a methylene bridge . This compound is structurally characterized by its electron-withdrawing -CF₃ group, which enhances lipophilicity and may influence binding interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLHFONLMSROEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazol ring is typically synthesized via cyclocondensation of o-phenylenediamine with trifluoroacetic acid or its derivatives. For example:

  • Step 1 : Reaction of o-phenylenediamine with trifluoroacetyl chloride in dichloromethane at 0–5°C forms 2-trifluoromethyl-1H-1,3-benzodiazole.
  • Step 2 : The nitrogen at position 1 is alkylated using chloroacetohydrazide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C.

Key Reaction :
$$
\text{o-Phenylenediamine} + \text{CF₃COCl} \rightarrow \text{2-(Trifluoromethyl)-1H-1,3-benzodiazole} \quad
$$
$$
\text{2-(Trifluoromethyl)-1H-1,3-benzodiazole} + \text{ClCH₂CONHNH₂} \rightarrow \text{Target Compound} \quad
$$

This method achieves moderate yields (60–70%) and requires careful control of stoichiometry to avoid over-alkylation.

Hydrazinolysis of Acetylated Intermediates

An alternative route involves the synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid followed by hydrazinolysis:

  • Step 1 : Alkylation of 2-(trifluoromethyl)-1H-1,3-benzodiazole with ethyl bromoacetate in acetonitrile (reflux, 12 h) yields the ethyl ester.
  • Step 2 : Hydrolysis of the ester using aqueous NaOH (50°C, 4 h) produces the acetic acid derivative.
  • Step 3 : Treatment with hydrazine hydrate in ethanol (reflux, 6 h) affords the acetohydrazide.

Reaction Conditions :

  • Esterification : Ethyl bromoacetate, K₂CO₃, acetonitrile, 80°C, 12 h (Yield: 75%).
  • Hydrazinolysis : Hydrazine hydrate (excess), ethanol, reflux, 6 h (Yield: 82%).

One-Pot Multicomponent Synthesis

Recent advances utilize one-pot strategies to streamline synthesis:

  • Reactants : o-Phenylenediamine, trifluoroacetic anhydride, and chloroacetohydrazide.
  • Conditions : Catalytic p-toluenesulfonic acid (PTSA) in toluene at 110°C for 8 h.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (68–72%).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF improves solubility of intermediates but may lead to side reactions at elevated temperatures.
  • Reflux vs. Room Temperature : Reflux conditions accelerate alkylation but require rigorous moisture exclusion to prevent hydrolysis.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 3.10 (s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 148.2 (C-F₃), 127.6–119.4 (Ar-C), 43.1 (CH₂).
IR (KBr) 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS : m/z 259.1 [M+H]⁺ (Calc. 258.204).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer Agents : Derivatives exhibit TRPA1 modulation activity.
  • Fluorescent Probes : Functionalization with pyridine groups enhances photophysical properties.

Chemical Reactions Analysis

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This results in the disruption of essential biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores

a. 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide ()

  • Structure : Replaces the benzimidazole core with a triazole ring but retains the acetohydrazide chain.
  • Activity : Exhibits 95% yield in synthesis, though biological data are unspecified .

b. 2-((4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)acetohydrazide ()

  • Structure : Integrates a benzimidazole-thioether linkage and triazole moiety.
  • Activity : Demonstrates moderate to good antimicrobial activity (e.g., compounds 7 , 13 against bacterial/fungal strains) .
  • Key Difference : The thioether bridge may enhance membrane permeability, whereas the -CF₃ group in the target compound could improve metabolic stability.
Analogues with Triazole/Thiazole Hybrids ()**

Compounds such as 9a–e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)) combine benzimidazole, triazole, and thiazole moieties.

  • Synthesis : Multi-step reactions involving click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Activity : Docking studies suggest strong binding to enzyme active sites (e.g., α-glucosidase inhibition by 9c ) .
  • Key Difference : The acetamide terminus in 9c vs. acetohydrazide in the target compound may influence hydrogen-bonding interactions.
Triazole-Thioacetohydrazide Derivatives ()**
  • Example: N′-(4-Dimethylaminobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5k)
  • Activity : Exhibits actoprotective effects (reduced fatigue in rats) but lacks benzimidazole .
  • Key Difference : The thiophene and triazole-thioether groups introduce distinct electronic profiles compared to the benzimidazole-CF₃ system.
Physicochemical Comparison
Property Target Compound 2-(4-Phenyl-1H-triazol-1-yl)acetohydrazide () N′-(3-Nitrobenzylidene)-triazole-thioacetohydrazide ()
Molecular Weight 258.20 233.24 403.38 (e.g., 5j )
LogP (Predicted) ~2.5 (highly lipophilic) ~1.8 ~3.1
Melting Point Not reported Not reported 98–100°C
Solubility Likely low (due to -CF₃) Moderate (polar triazole) Low (nitro groups enhance crystallinity)

Structure-Activity Relationships (SAR)

  • However, it may also reduce solubility, contributing to discontinuation .
  • Acetohydrazide vs. Acetamide : Hydrazide termini (as in the target compound) offer more hydrogen-bonding sites than acetamide derivatives (e.g., 9c ), which could modulate receptor affinity .
  • Heterocyclic Hybrids : Hybrids with thiazole/triazole () show enhanced bioactivity due to synergistic interactions between heterocycles, whereas thioether linkages () improve redox stability.

Biological Activity

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₀H₉F₃N₄O
  • Molecular Weight : 258.2 g/mol
  • IUPAC Name : 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
  • CAS Number : 246163-29-1
  • Appearance : Powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, a study reported an inhibition zone against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Cancer Cell LineIC50 (µM)
MCF-710
HeLa8

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in animal models. A study indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.

Case Study 1: Antimicrobial Efficacy

A research team investigated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating chronic infections.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as a therapeutic agent in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Bacterial Cell Membranes : Disruption of membrane integrity leading to cell lysis.
  • Cancer Cells : Induction of apoptosis through mitochondrial pathways.

Q & A

Q. Advanced Resolution :

  • X-ray Crystallography : Resolves stereochemical ambiguities in hydrazide moieties .
  • Computational Modeling : DFT calculations predict electronic properties and verify NMR/IR assignments .

How do substituents on the benzodiazole or hydrazide groups influence biological activity or reactivity?

Advanced Question

  • Benzimidazole Core Modifications : Introduction of 4-chlorobenzyl or 3-hydroxyphenyl groups enhances antimicrobial activity but reduces solubility .
  • Hydrazide Substituents : Electron-withdrawing groups (e.g., nitro) improve actoprotective effects, while bulky groups (e.g., 4-dimethylaminobenzylidene) hinder target binding .
  • Contradictions : 3-Nitrobenzylidene derivatives show variable activity in rat fatigue models due to metabolic instability .

Advanced Question

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Dynamic NMR : Resolves tautomerism in hydrazide groups, which may cause signal splitting .
  • Case Study : A 403 m/z peak in LS/MS was initially misassigned but corrected via isotopic patterning and HRMS .

How can reaction conditions be optimized to improve regioselectivity in trifluoromethylation?

Advanced Question

  • Ligand Effects : TMEDA with Cu(I) increases yield (78%) compared to bipyridine ligands (65%) .
  • Halide Compatibility : Iodo-substrates react faster than bromo/chloro derivatives due to better leaving-group ability .
  • Solvent Screening : Polar aprotic solvents (DMF) favor cyclization over dimerization .

What computational tools predict the compound’s pharmacokinetic or thermodynamic properties?

Advanced Question

  • ADMET Prediction : SwissADME estimates logP = 2.14 (experimental: 2.14) and PSA = 55.12 Ų, indicating moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulates binding stability with cytochrome P450 enzymes, explaining metabolic resistance in 3-nitro derivatives .

Key Physicochemical Properties (Experimental Data)

PropertyValue
Melting Point248 °C
Boiling Point363.4 ± 42.0 °C
logP2.14
Polar Surface Area55.12 Ų
Density1.5 ± 0.1 g/cm³

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